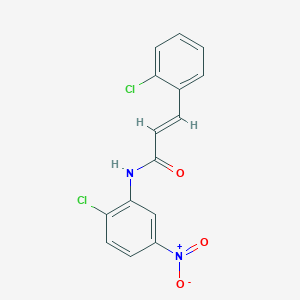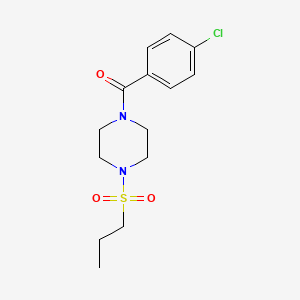
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide, also known as BTF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide inhibits CK2 by binding to its ATP-binding site and preventing the transfer of phosphate groups to its substrates. This leads to the downregulation of various signaling pathways that are dependent on CK2 activity, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways. N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has also been shown to induce the degradation of CK2α and CK2α' subunits, which further reduces the activity of CK2.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and senescence. N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival. In addition, N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has been shown to affect the levels of various cytokines and growth factors, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One of the main advantages of using N-(2-tert-butylphenyl)-2,4-dichlorobenzamide in lab experiments is its high potency and specificity for CK2. N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has been shown to be more potent than other CK2 inhibitors, such as CX-4945 and TBB. However, N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of N-(2-tert-butylphenyl)-2,4-dichlorobenzamide in the experimental system.
将来の方向性
There are several future directions for research on N-(2-tert-butylphenyl)-2,4-dichlorobenzamide. One direction is to explore the potential of N-(2-tert-butylphenyl)-2,4-dichlorobenzamide as a therapeutic agent for cancer and other diseases that are associated with CK2 overexpression. Another direction is to investigate the role of CK2 in other cellular processes, such as metabolism, inflammation, and immune response, and to identify new substrates and binding partners of CK2. Finally, the development of new CK2 inhibitors based on the structure of N-(2-tert-butylphenyl)-2,4-dichlorobenzamide may lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.
合成法
The synthesis of N-(2-tert-butylphenyl)-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-tert-butyl aniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The yield of N-(2-tert-butylphenyl)-2,4-dichlorobenzamide can be improved by using a more reactive base or optimizing the reaction conditions.
科学的研究の応用
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 is known to be overexpressed in many types of cancer, and its inhibition by N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has been shown to induce apoptosis and reduce tumor growth in vitro and in vivo. N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has also been used to study the role of CK2 in the regulation of circadian rhythms, DNA damage response, and autophagy.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,3)13-6-4-5-7-15(13)20-16(21)12-9-8-11(18)10-14(12)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMOXXSXDQYJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)


![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)


![5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5880824.png)
![3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)
![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)
![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)